1-(3-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Description

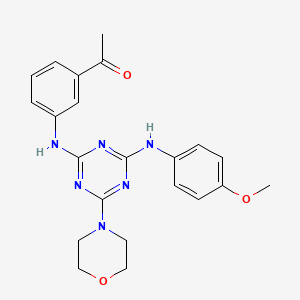

Chemical Structure: The compound (CAS: 898617-74-8) is a trisubstituted 1,3,5-triazine derivative featuring:

- A 4-methoxyphenylamino group at the 4-position of the triazine ring.

- A morpholino group at the 6-position.

- A 3-acetylphenyl substituent at the 2-position via an amino linker . Molecular Formula: C₂₂H₂₄N₆O₃, with a molecular weight of 420.5 g/mol. Key Properties: Limited physicochemical data (e.g., melting point, solubility) are available, but structural analogs suggest moderate polarity due to the morpholino and methoxy groups.

Properties

IUPAC Name |

1-[3-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-15(29)16-4-3-5-18(14-16)24-21-25-20(23-17-6-8-19(30-2)9-7-17)26-22(27-21)28-10-12-31-13-11-28/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKAUTNPVDSHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(3-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone, with the CAS number 1018156-13-2, is a compound of interest due to its potential biological activities. This article reviews various studies and findings on its biological activity, including anticancer, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 420.5 g/mol. The structure features a triazine core substituted with various functional groups that may influence its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to or derived from the triazine structure. For instance:

- Study Findings : A series of novel derivatives based on triazine exhibited significant cytotoxic effects against various cancer cell lines. The MTT assay indicated that certain derivatives had higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazine Derivative A | U-87 | 12.5 |

| Triazine Derivative B | MDA-MB-231 | 25.0 |

This indicates a selective efficacy towards specific cancer types, suggesting that modifications in the chemical structure can enhance activity against certain tumors.

Antioxidant Activity

The antioxidant properties of related compounds have been evaluated using the DPPH radical scavenging method:

- Results : Compounds bearing the 1,2,4-triazole moiety demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases. For example, one derivative showed a DPPH scavenging activity approximately 1.4 times greater than ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound C | 85 |

| Ascorbic Acid | 60 |

This suggests that structural features of triazine derivatives can effectively mitigate oxidative stress.

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been explored:

- Study Findings : Certain derivatives displayed notable antifungal and antibacterial activities. The presence of specific substituents on the triazine ring was correlated with enhanced activity against various pathogens .

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

These results indicate the potential for developing new antimicrobial agents based on this compound's structure.

Case Studies

A case study involving a series of synthesized triazine derivatives highlighted their effectiveness in inhibiting tumor growth in vivo. The study used xenograft models to assess tumor size reduction after treatment with specific derivatives over four weeks. Results indicated a significant reduction in tumor volume compared to control groups .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazine core allows for diverse substitutions, influencing physicochemical and biological properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

Morpholino Group (6-position): Enhances water solubility due to its polar, non-ionic nature compared to smaller groups (e.g., hydroxyethyl in Compound 5, ) . Bulky structure may reduce membrane permeability but improve target binding in kinase inhibitors (e.g., PI3K inhibitors in ) .

Methoxy vs. 4-Chlorophenyl (Compound 7e): Electron-withdrawing Cl group may improve metabolic stability but reduce solubility. Higher melting point (200–205°C) vs. methoxy analogs .

Chalcone vs. Acetylphenyl Linkers (2-position) :

Q & A

Q. What synthetic methodologies are most effective for constructing the triazine core in this compound?

The synthesis typically involves sequential nucleophilic substitution on a trichlorotriazine precursor. For example, describes the condensation of 2,4,6-trichloro-1,3,5-triazine with 4-aminoacetophenone in a basic aqueous acetone solution at 0°C to form intermediate dichlorotriazine derivatives. Subsequent substitution with morpholine and 4-methoxyaniline under controlled conditions (e.g., reflux in ethanol or THF) yields the target compound. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are essential for structural validation?

Key techniques include:

- FT-IR : To confirm functional groups (e.g., C=O stretch of ethanone at ~1680 cm⁻¹, N-H stretches from amino groups).

- ¹H/¹³C NMR : To assign aromatic protons (δ 6.8–7.5 ppm for substituted phenyl rings), morpholine protons (δ 3.6–3.8 ppm), and methoxy groups (δ ~3.8 ppm). and provide detailed NMR assignments for analogous triazine derivatives .

- Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns (e.g., ESI-MS or MALDI-TOF) .

Q. How can reaction conditions be optimized to improve yields?

- Temperature control : Lower temperatures (0–5°C) during initial substitutions reduce side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while ethanol or acetone aids in intermediate precipitation .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura cross-coupling reactions can introduce aryl groups efficiently, as seen in ’s microwave-assisted synthesis .

Advanced Research Questions

Q. What strategies address low reproducibility in triazine derivative synthesis?

- Standardize purification protocols : Use preparative HPLC or repeated recrystallization to eliminate trace impurities (e.g., unreacted starting materials) .

- Monitor reaction progress : Employ TLC or in-situ IR to track substitution steps and optimize reaction times .

- Address hygroscopic intermediates : Store moisture-sensitive intermediates under inert gas (e.g., N₂) to prevent hydrolysis .

Q. How can computational tools predict this compound’s biological activity?

- Molecular docking : Simulate binding to target proteins (e.g., PI3-kinase) using software like AutoDock Vina. highlights triazine derivatives as kinase inhibitors, suggesting similar applications for this compound .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity data from analogous compounds to predict IC₅₀ values .

- ADMET profiling : Use SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. What experimental designs mitigate limitations in biological assay data?

- Control for matrix degradation : Continuous cooling during assays prevents organic compound degradation, as noted in ’s discussion of wastewater stability .

- Dose-response validation : Perform triplicate experiments with positive/negative controls (e.g., staurosporine for kinase inhibition) to ensure reliability .

- Use high-throughput screening (HTS) : Automate assays to test multiple concentrations and reduce human error .

Q. How do substituent variations impact physicochemical properties?

- Methoxy vs. morpholino groups : Methoxy enhances lipophilicity (logP), while morpholino improves solubility via hydrogen bonding. shows melting point variations (160–260°C) depending on substituent polarity .

- Ethanone positioning : Meta-substitution on the phenyl ring (vs. para) may sterically hinder protein binding, affecting bioactivity .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve conflicting spectral data?

- Cross-validate techniques : Combine NMR with HSQC/HMBC to resolve overlapping signals (e.g., aromatic protons in crowded regions) .

- Reference analogous compounds : Compare with published spectra of structurally similar triazines (e.g., ’s ¹³C NMR data for methoxy-substituted derivatives) .

Q. What statistical methods are suitable for analyzing dose-response curves?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values, especially with limited replicates .

Methodological Best Practices

Q. What safety protocols are critical during synthesis?

Q. How can researchers enhance scalability for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.